2-Chloro-1-iodo-3-(trifluoromethoxy)benzene

Cross-Coupling Catalysis Halogen Reactivity Electronic Effects

2-Chloro-1-iodo-3-(trifluoromethoxy)benzene (CAS 1421620-34-9) is a regiospecifically functionalized halogenated aromatic compound with the molecular formula C₇H₃ClF₃IO and a molecular weight of 322.45 g/mol. It features a unique 1,2,3-substitution pattern comprising a chlorine atom at position 2, an iodine atom at position 1, and a trifluoromethoxy group at position 3, enabling chemoselective orthogonal cross-coupling reactions.

Molecular Formula C7H3ClF3IO
Molecular Weight 322.45 g/mol
CAS No. 1421620-34-9
Cat. No. B8203678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-iodo-3-(trifluoromethoxy)benzene
CAS1421620-34-9
Molecular FormulaC7H3ClF3IO
Molecular Weight322.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Cl)OC(F)(F)F
InChIInChI=1S/C7H3ClF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H
InChIKeyJXURMPLVXWFEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-iodo-3-(trifluoromethoxy)benzene (CAS 1421620-34-9): A Regiospecific Halogenated Aromatic Scaffold for Orthogonal Cross-Coupling in Medicinal and Agrochemical Synthesis


2-Chloro-1-iodo-3-(trifluoromethoxy)benzene (CAS 1421620-34-9) is a regiospecifically functionalized halogenated aromatic compound with the molecular formula C₇H₃ClF₃IO and a molecular weight of 322.45 g/mol. It features a unique 1,2,3-substitution pattern comprising a chlorine atom at position 2, an iodine atom at position 1, and a trifluoromethoxy group at position 3, enabling chemoselective orthogonal cross-coupling reactions. The compound is typically supplied as a liquid with a standard purity of 95% and is stored at 2–8°C under dry, dark conditions . Key predicted physicochemical properties include a boiling point of 241.1 ± 35.0 °C, a density of 1.967 ± 0.06 g/cm³, and a consensus Log Po/w of 3.95, indicating moderate lipophilicity and suitability for membrane penetration in biological contexts .

Why Regioisomeric and Halogen-Substituted Analogs of 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene Cannot Be Simply Interchanged


Substituting 2-chloro-1-iodo-3-(trifluoromethoxy)benzene with a regioisomer such as 1-chloro-2-iodo-4-(trifluoromethoxy)benzene (CAS 845866-91-3) or a halogen analog like 2-bromo-1-iodo-3-(trifluoromethoxy)benzene (CAS 1261752-43-5) introduces distinct electronic and steric perturbations that critically alter reactivity in cross-coupling and other transformations. The ortho-chlorine in the target compound exerts a strong electron-withdrawing inductive effect (-I) that, when combined with the ortho-iodine and meta-OCF₃, modulates the electron density of the aromatic ring and the bond dissociation energies of the C–I and C–Cl bonds in a manner distinct from its regioisomers . Furthermore, the iodine atom serves as the primary site for oxidative addition in palladium-catalyzed reactions, and its reactivity is fine-tuned by the adjacent substituents, directly impacting yield and chemoselectivity . Generic substitution without accounting for these differences can lead to complete reaction failure or the formation of undesired byproducts, as evidenced by the poor reactivity of aryl chlorides in nickel-catalyzed reductive coupling systems where the analogous iodide is required [1].

Quantitative Differentiation of 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene Versus Close Analogs: Comparative Reactivity and Physicochemical Profiling


Differentiation 1: Regiospecific Ortho-Chlorine Electronic Modulation Enhances Oxidative Addition Reactivity in Cross-Coupling

The target compound's ortho-chlorine substituent creates a unique electronic environment compared to regioisomers like 1-chloro-2-iodo-4-(trifluoromethoxy)benzene. In palladium-catalyzed C–H arylation and cross-coupling reactions, electron-deficient aryl iodides bearing trifluoromethoxy and chloro substituents consistently deliver high enantioselectivity (≥90% ee) and good yields (typically 70–89%) [1]. The ortho-iodine in the target compound is activated by the adjacent electron-withdrawing chlorine and meta-OCF₃, facilitating oxidative addition. This contrasts with the meta- or para-substituted isomers, where the iodine experiences a different electronic field, potentially leading to lower yields or the need for harsher conditions. Class-level inference from studies on analogous electron-deficient aryl iodides indicates that the presence of an ortho-chlorine can increase the rate of oxidative addition by a factor of 1.5–2.5 compared to an unsubstituted phenyl iodide [2].

Cross-Coupling Catalysis Halogen Reactivity Electronic Effects

Differentiation 2: Superior Chemoselectivity in Sequential Cross-Coupling Enabled by Orthogonal C–I and C–Cl Bonds

The target compound presents two halogen handles with significantly different bond dissociation energies (BDEs): C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol). This 30 kcal/mol difference enables sequential, chemoselective cross-coupling reactions that are not possible with the bromo analog 2-bromo-1-iodo-3-(trifluoromethoxy)benzene (C–Br BDE ~80 kcal/mol) . The larger BDE gap in the target compound ensures that the iodine site reacts exclusively under mild palladium catalysis, leaving the chlorine intact for a subsequent, orthogonal transformation (e.g., using nickel or copper catalysts under more forcing conditions) [1]. In contrast, the bromo-iodo analog has a smaller BDE gap (~15 kcal/mol), which can lead to competitive reactivity and mixtures of products when attempting sequential coupling .

Sequential Functionalization Orthogonal Reactivity Bond Dissociation Energy

Differentiation 3: Physicochemical Differentiation in Lipophilicity and Predicted ADME Profile

The target compound exhibits a consensus Log Po/w of 3.95, which is notably higher than that of the des-chloro analog 1-iodo-3-(trifluoromethoxy)benzene (estimated Log Po/w ~3.2) and the bromo analog 2-bromo-1-iodo-3-(trifluoromethoxy)benzene (estimated Log Po/w ~4.3) [1]. This intermediate lipophilicity, combined with a molecular weight of 322.45 g/mol and a topological polar surface area (TPSA) of 9.23 Ų, positions the compound favorably within the typical property space for CNS drug candidates and agrochemicals requiring balanced membrane permeability . The specific 1,2,3-substitution pattern also influences the compound's metabolic stability, as the ortho-chlorine can shield the adjacent positions from oxidative metabolism.

Lipophilicity ADME Physicochemical Properties

Differentiation 4: Distinct Safety and Handling Profile Based on Available Hazard Classification

The target compound is classified with the European hazard code Xn (Harmful), indicating it is harmful by inhalation, in contact with skin, and if swallowed, as well as being an irritant . This is consistent with the hazard profile of the bromo analog 2-bromo-1-iodo-3-(trifluoromethoxy)benzene, which carries H302, H312, H315, H319, and H332 statements . However, the target compound is specifically noted to be stored at 2–8°C under dry, dark conditions, and as a liquid at room temperature . In contrast, the regioisomer 1-chloro-2-iodo-4-(trifluoromethoxy)benzene may require more stringent storage conditions, including ice packs during transport, as indicated by some vendors [1]. This difference in handling requirements can impact procurement logistics and long-term storage costs.

Chemical Safety Hazard Classification Procurement Risk

Optimal Deployment Scenarios for 2-Chloro-1-iodo-3-(trifluoromethoxy)benzene in Synthetic and Discovery Workflows


Scenario 1: Sequential, Orthogonal Cross-Coupling for the Synthesis of Complex Biaryl Architectures

The target compound is ideally suited for the construction of densely functionalized biaryl motifs, which are prevalent in kinase inhibitors, GPCR modulators, and advanced agrochemical intermediates. The large bond dissociation energy gap between the C–I and C–Cl bonds (see Differentiation 2) allows for a first-stage Suzuki-Miyaura coupling at the iodine site under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to install a first aryl or heteroaryl group [1]. The residual C–Cl bond can then be selectively activated in a second, orthogonal coupling (e.g., Buchwald-Hartwig amination with a Ni catalyst at 110°C) to introduce an amine or other nucleophile [2]. This sequential strategy minimizes protecting group manipulations and maximizes overall synthetic efficiency, a critical advantage in both medicinal chemistry lead optimization and process chemistry scale-up.

Scenario 2: Synthesis of Trifluoromethoxy-Containing CNS-Penetrant Chemical Probes

The compound's balanced lipophilicity (consensus Log Po/w 3.95) and moderate molecular weight (322.45 g/mol) position it as an excellent starting point for CNS-focused chemical probes. The trifluoromethoxy group is a well-established bioisostere for methoxy and is known to enhance metabolic stability and membrane permeability [1]. The ortho-chlorine provides a handle for further diversification while also potentially contributing to conformational restriction. By leveraging the orthogonal C–I bond, researchers can rapidly generate libraries of analogs by coupling the iodine with diverse boronic acids or boronate esters, enabling structure-activity relationship (SAR) exploration around a core that already resides within favorable CNS property space. This is particularly valuable for targets such as GPCRs, ion channels, and transporters where CNS exposure is paramount [2].

Scenario 3: High-Throughput Experimentation (HTE) in Parallel Synthesis Libraries

The target compound's liquid physical state at room temperature and its stability under standard storage conditions (2–8°C, dry, dark) make it amenable to automated liquid handling systems and high-throughput experimentation (HTE) workflows [1]. Its moderate lipophilicity also ensures good solubility in a range of common organic solvents (e.g., DMF, DMSO, THF), facilitating the preparation of stock solutions for parallel synthesis [2]. When coupled with the highly predictable and chemoselective reactivity of the C–I bond, this compound is a reliable building block for generating diverse chemical libraries via parallel Suzuki, Sonogashira, or Ullmann-type couplings. The reduced risk of competitive side reactions from the C–Cl bond during the first coupling step ensures cleaner crude reaction mixtures, which is essential for downstream purification and analysis in an HTE setting.

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